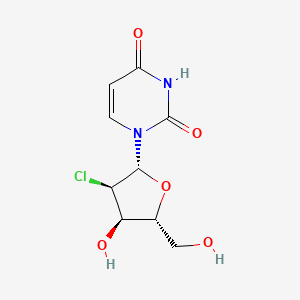

2'-Chloro-2'-deoxyuridine

Descripción general

Descripción

2’-Chloro-2’-deoxyuridine is a purine nucleoside analog . It is used as a thymidine analog and is found to alter the dNTP pools and might lead to cell-cycle arrest . It has broad antitumor activity targeting indolent lymphoid malignancies .

Synthesis Analysis

2’-Deoxyuridine (dU) is frequently halogenated to create thymidine analogs useful for studies of DNA synthesis and degradation mechanisms . Derivatized 2’-deoxyuridines used as labeling substrates include chloro-2’-deoxyuridine (CldU), bromodeoxyuridine (BrdU), and/or iododeoxyuridine (IdU) .

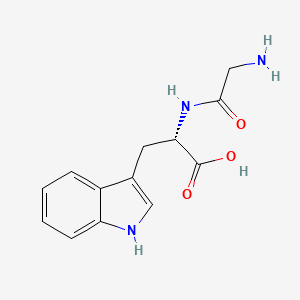

Molecular Structure Analysis

The molecular formula of 2’-Chloro-2’-deoxyuridine is C9H11ClN2O5 . Its average mass is 262.647 Da and its mono-isotopic mass is 262.035645 Da .

Physical And Chemical Properties Analysis

The storage temperature for 2’-Chloro-2’-deoxyuridine is -20°C . It is classified as a combustible solid . The molecular weight is 262.65 and the molecular formula is C9H11ClN2O5 .

Aplicaciones Científicas De Investigación

DNA Synthesis and Degradation Studies

- Scientific Field : Molecular Biology

- Application Summary : 2’-Chloro-2’-deoxyuridine is frequently halogenated to create thymidine analogues useful for studies of DNA synthesis and degradation mechanisms .

- Methods of Application : The specific methods of application can vary, but generally involve the use of derivatized 2’-Deoxyuridines as labeling substrates. These include chloro-2’-deoxyuridine (CldU), bromodeoxyuridine (BrdU), and/or iododeoxyuridine (IdU) .

- Results or Outcomes : The results of these studies can provide valuable insights into the mechanisms of DNA synthesis and degradation, although specific outcomes will depend on the exact nature of the experiment .

Cell Cycle Synchronization and DNA Replication Inhibition

- Scientific Field : Cell Biology

- Application Summary : 2’-Deoxyuridine is used as a nucleoside supplement for cell cycle synchronization and DNA replication inhibition .

- Methods of Application : The compound is added to the culture media, where it acts as a mitotic inhibitor, minimizing the proliferation of certain cells .

- Results or Outcomes : The use of 2’-Deoxyuridine in this context allows for the synchronization of the cell cycle, which can be crucial in various types of cell biology research .

Diagnosis of Megaloblastic Anemias

- Scientific Field : Medical Diagnostics

- Application Summary : Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .

- Methods of Application : Deoxyuridine (dU) is used to indirectly determine if there are sufficient levels of folate and cobalamin in cell or tissue samples .

- Results or Outcomes : This diagnostic method can help identify deficiencies in these crucial vitamins, which can in turn aid in the diagnosis and treatment of megaloblastic anemias .

Antitumor Activity

- Scientific Field : Oncology

- Application Summary : 2’-Chloro-2’-deoxyuridine is a purine nucleoside analog that has broad antitumor activity targeting indolent lymphoid malignancies .

- Methods of Application : The compound is used in research settings to inhibit DNA synthesis and induce apoptosis in cancer cells .

- Results or Outcomes : The use of 2’-Chloro-2’-deoxyuridine in this context can provide valuable insights into potential therapeutic strategies for treating certain types of cancer .

Safety And Hazards

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTUXDQKWDTKSI-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-2'-deoxyuridine | |

CAS RN |

4753-04-2 | |

| Record name | 2'-Chloro-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

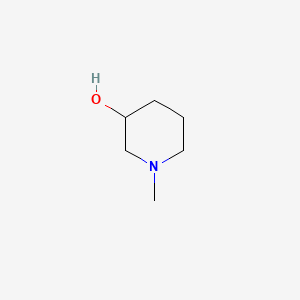

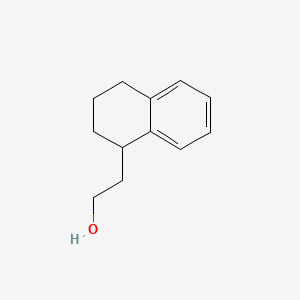

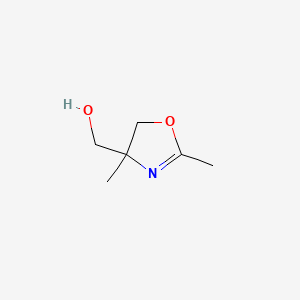

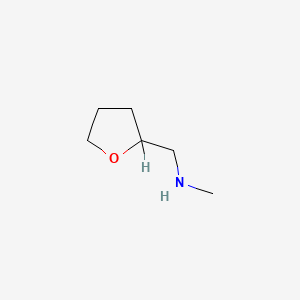

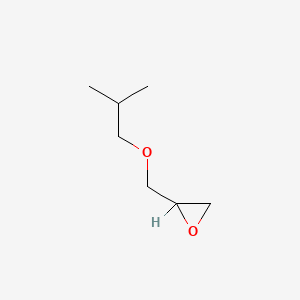

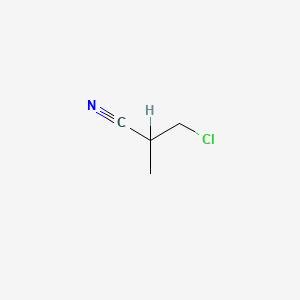

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.